

Technical Guide: 4-Ethylaniline-D11 (CAS 1219802-96-6)

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Compound of Interest

Compound Name: 4-Ethylaniline-D11

Cat. No.: B12393937

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Ethylaniline-D11**, a deuterated analog of 4-ethylaniline. This document consolidates available data on its properties, potential applications, and relevant experimental considerations.

Core Compound Properties

4-Ethylaniline-D11 is a stable isotope-labeled version of 4-ethylaniline, where eleven hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it a valuable tool in various scientific research fields, particularly in studies requiring mass differentiation from its non-deuterated counterpart.

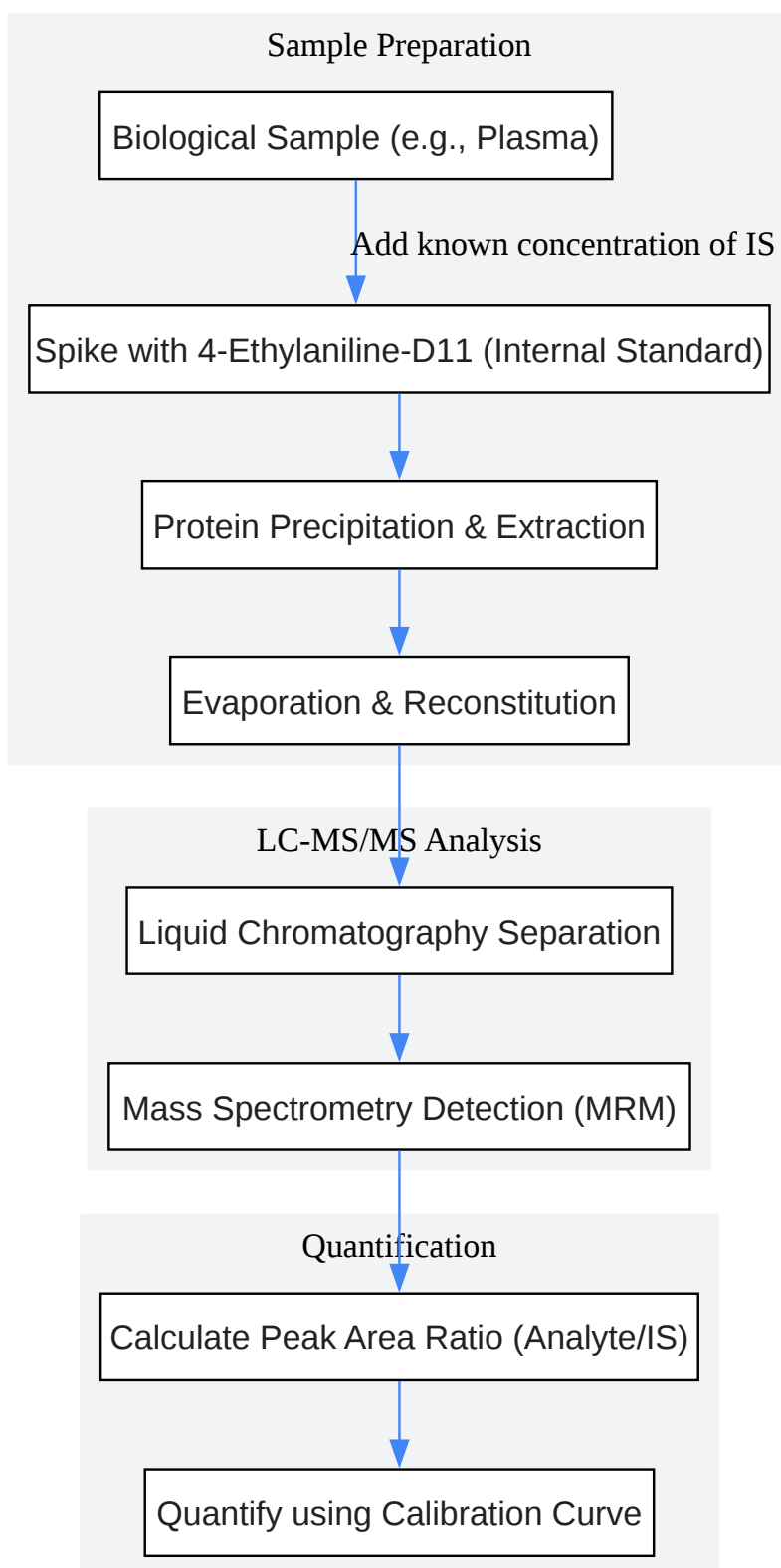
Table 1: Physicochemical Properties of **4-Ethylaniline-D11** and 4-Ethylaniline

Property	4-Ethylaniline-D11 (CAS: 1219802-96-6)	4-Ethylaniline (CAS: 589-16-2)
Chemical Formula	C ₈ D ₁₁ N[1]	C ₈ H ₁₁ N
Molecular Weight	132.25 g/mol [1]	121.18 g/mol [2]
Appearance	Not explicitly stated; likely a liquid	Red-brown liquid[2]
Boiling Point	Not explicitly stated	217.5 °C at 760 mmHg[2]
Melting Point	Not explicitly stated	-5 °C
Density	Not explicitly stated	0.975 g/mL
Flash Point	Not explicitly stated	85 °C
Solubility	Not explicitly stated	Immiscible in water
SMILES	[2H]N([2H])C1=C([2H])C([2H])=C(C([2H])([2H])C([2H])([2H])[2H])C([2H])=C1[2H]	CCC1=CC=C(N)C=C1

Potential Research Applications

The primary utility of **4-Ethylaniline-D11** lies in its application as an internal standard for quantitative analysis and as a tracer in metabolic studies. Deuterium labeling provides a distinct mass signature that allows for its differentiation from the endogenous or unlabeled compound.

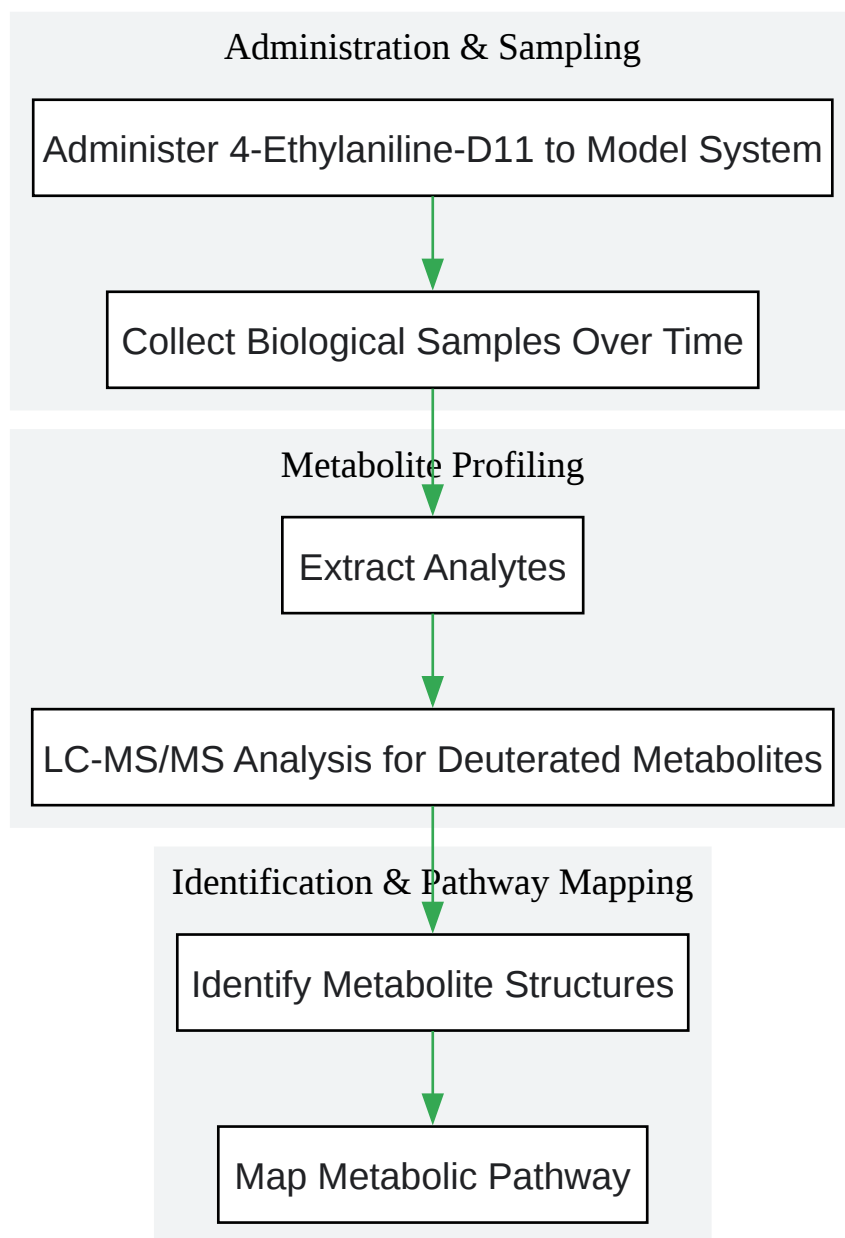
- Internal Standard in Quantitative Mass Spectrometry: In pharmacokinetic and pharmacodynamic studies, **4-Ethylaniline-D11** can be used as an internal standard for the accurate quantification of 4-ethylaniline in biological matrices such as plasma, urine, or tissue homogenates. The workflow for such an application is outlined below.



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Quantitative analysis workflow using a deuterated internal standard.

- Metabolic Fate and Pathway Elucidation: **4-Ethylaniline-D11** can be administered to in vivo or in vitro models to trace the metabolic fate of 4-ethylaniline. By tracking the deuterated metabolites, researchers can identify and quantify the products of biotransformation.



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Workflow for a metabolic fate study using a deuterated tracer.

Experimental Protocols

Detailed experimental protocols for the use of **4-Ethylaniline-D11** are not readily available in the public domain. However, based on standard laboratory practices for similar compounds, the following provides a generalized methodology for a quantitative analysis experiment.

Protocol: Quantification of 4-Ethylaniline in Plasma using **4-Ethylaniline-D11** as an Internal Standard

1. Materials and Reagents:

- 4-Ethylaniline
- **4-Ethylaniline-D11** (Internal Standard)
- Human Plasma (or other relevant biological matrix)
- Acetonitrile (ACN)
- Methanol (MeOH)
- Formic Acid (FA)
- Deionized Water
- LC-MS/MS system

2. Preparation of Standard and QC Samples:

- Prepare a stock solution of 4-ethylaniline and **4-Ethylaniline-D11** in methanol.
- Serially dilute the 4-ethylaniline stock solution with methanol to prepare calibration standards.
- Spike blank plasma with known concentrations of 4-ethylaniline to create calibration standards and quality control (QC) samples.

3. Sample Preparation:

- To 100 μ L of plasma sample, standard, or QC, add 20 μ L of the **4-Ethylaniline-D11** internal standard working solution.
- Vortex briefly.
- Add 300 μ L of acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 12,000 rpm for 10 minutes.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μ L of the mobile phase.

4. LC-MS/MS Analysis:

- Liquid Chromatography:
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m)
 - Mobile Phase A: 0.1% Formic Acid in Water
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile
 - Gradient: A suitable gradient to separate the analyte from matrix components.
 - Flow Rate: 0.3 mL/min
 - Injection Volume: 5 μ L
- Mass Spectrometry:
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Detection Mode: Multiple Reaction Monitoring (MRM)
 - MRM Transitions:

- 4-Ethylaniline: Q1/Q3 transition to be determined experimentally.
- **4-Ethylaniline-D11**: Q1/Q3 transition to be determined experimentally (Q1 will be shifted by +11 Da from the unlabeled compound).

5. Data Analysis:

- Integrate the peak areas for both 4-ethylaniline and **4-Ethylaniline-D11**.
- Calculate the peak area ratio of the analyte to the internal standard.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
- Determine the concentration of 4-ethylaniline in the unknown samples from the calibration curve.

Safety and Handling

The non-deuterated 4-ethylaniline is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure. It is crucial to handle **4-Ethylaniline-D11** with the same precautions in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

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References

- 1. 4-Ethylaniline | lookchem [lookchem.com]
- 2. clearsynth.com [clearsynth.com]

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